Pde5-IN-11
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Overview
Description
Pde5-IN-11 is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde5-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and yields high-purity product. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pde5-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pde5-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling pathways involving cGMP.
Medicine: Explored for its potential therapeutic applications in treating erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Pde5-IN-11 exerts its effects by inhibiting the activity of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By blocking PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly beneficial in conditions like erectile dysfunction and pulmonary arterial hypertension, where increased blood flow is desired .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5 inhibitor used primarily for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different side effect profile
Uniqueness of Pde5-IN-11
This compound stands out due to its high potency and selectivity for PDE5, making it a valuable tool in both research and therapeutic applications. Its unique chemical structure allows for specific interactions with the active site of PDE5, enhancing its inhibitory effects .
Properties
Molecular Formula |
C20H28N6O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]-6-[(4-methoxyphenyl)methylamino]-9-propan-2-yl-7H-purin-8-one |
InChI |
InChI=1S/C20H28N6O4/c1-13(2)26-18-16(22-20(26)29)17(21-12-14-4-6-15(30-3)7-5-14)23-19(24-18)25(8-10-27)9-11-28/h4-7,13,27-28H,8-12H2,1-3H3,(H,22,29)(H,21,23,24) |
InChI Key |
PNROCVKVRSRTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC(=NC(=C2NC1=O)NCC3=CC=C(C=C3)OC)N(CCO)CCO |
Origin of Product |
United States |
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